Norfloxacin hydrochloride

Description

BenchChem offers high-quality Norfloxacin hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Norfloxacin hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

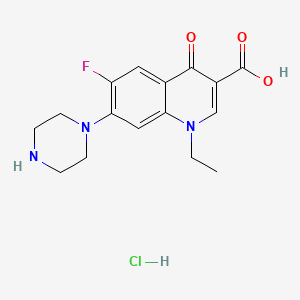

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3.ClH/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWDELPVPRCLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68077-27-0, 104142-93-0 | |

| Record name | 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68077-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104142-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O3ULA741Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Norfloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfloxacin hydrochloride, a synthetic fluoroquinolone, is a broad-spectrum antibacterial agent with proven efficacy against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the targeted inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV. By disrupting the critical functions of these enzymes in DNA replication, transcription, and repair, norfloxacin induces lethal double-stranded breaks in the bacterial chromosome, ultimately leading to cell death. This technical guide provides a comprehensive overview of the molecular interactions, biochemical consequences, and experimental methodologies used to elucidate the mechanism of action of norfloxacin hydrochloride.

Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Norfloxacin exerts its bactericidal effects by forming a ternary complex with bacterial type II topoisomerases and DNA. This stabilization of the enzyme-DNA cleavage complex prevents the re-ligation of the DNA strands, effectively trapping the enzymes on the DNA and inducing double-stranded breaks.[1][2]

The two primary targets of norfloxacin are:

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and transcription.[2][3] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. Norfloxacin primarily binds to the GyrA subunit, interfering with its DNA breakage and reunion activity.[2][3]

-

DNA Topoisomerase IV: This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[4][5] Inhibition of topoisomerase IV prevents proper chromosome segregation, leading to a failure of cell division. Topoisomerase IV is a heterotetramer consisting of two ParC and two ParE subunits. Norfloxacin's interaction is predominantly with the ParC subunit.[5]

The preferential target of norfloxacin varies between bacterial types. In Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target, while topoisomerase IV serves as the secondary target.[6] Conversely, in Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is the primary target.[6]

Signaling Pathway of Norfloxacin Action

The following diagram illustrates the key steps in the mechanism of action of norfloxacin, leading to bacterial cell death.

Quantitative Data

The inhibitory activity of norfloxacin against its target enzymes and its antibacterial efficacy are quantified by IC50 and Minimum Inhibitory Concentration (MIC) values, respectively.

IC50 Values of Norfloxacin

The half-maximal inhibitory concentration (IC50) represents the concentration of norfloxacin required to inhibit 50% of the enzymatic activity of DNA gyrase or topoisomerase IV in vitro.

| Enzyme | Bacterial Species | IC50 (µg/mL) |

| DNA Gyrase | Escherichia coli | 0.71 |

| DNA Gyrase | Staphylococcus aureus | 48.23 ± 3.92 |

| Topoisomerase IV | Staphylococcus aureus | 1.62 - 31.6 |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Minimum Inhibitory Concentration (MIC) Values of Norfloxacin

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | Clinical Isolates | 0.05 | 0.1 |

| Staphylococcus aureus | ATCC 29213 | 1.6 | - |

| Pseudomonas aeruginosa | Clinical Isolates | 0.8 | 3.1 |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of norfloxacin.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of norfloxacin to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Workflow Diagram:

Detailed Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

5X DNA Gyrase Reaction Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 50 mM MgCl₂, 500 mM Potassium Glutamate, 5 mM DTT, 5 mM ATP, 250 µg/mL BSA).

-

Relaxed pBR322 plasmid DNA (final concentration ~10 nM).

-

Nuclease-free water to the final volume.

-

-

Add varying concentrations of norfloxacin hydrochloride (dissolved in a suitable solvent, e.g., water or DMSO) to the reaction tubes. Include a vehicle-only control.

-

Initiate the reaction by adding purified E. coli DNA gyrase (e.g., 1 unit per reaction).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 1 hour.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop solution (e.g., 1% SDS, 50 mM EDTA, and 0.5 mg/mL proteinase K) and incubate at 37°C for 30 minutes.

-

Add loading dye to the samples and load them onto a 1% agarose gel in 1X TAE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated an appropriate distance.

-

Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each norfloxacin concentration and calculate the IC50 value.

-

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of norfloxacin to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Workflow Diagram:

Detailed Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

5X Topoisomerase IV Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 500 mM Potassium Glutamate, 5 mM DTT, 5 mM ATP, 250 µg/mL BSA).

-

Kinetoplast DNA (kDNA) (final concentration ~10 µg/mL).

-

Nuclease-free water to the final volume.

-

-

Add varying concentrations of norfloxacin hydrochloride to the reaction tubes, including a vehicle-only control.

-

Start the reaction by adding purified S. aureus topoisomerase IV (e.g., 1 unit per reaction).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 30 minutes.

-

-

Reaction Termination and Analysis:

-

Terminate the reaction with a stop solution as described for the gyrase assay.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel and visualize the DNA bands. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Quantify the amount of decatenated DNA to determine the percentage of inhibition and calculate the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the minimum concentration of norfloxacin that inhibits the visible growth of a specific bacterial strain.

Workflow Diagram:

Detailed Methodology:

-

Preparation:

-

In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of norfloxacin hydrochloride in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Analysis:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of norfloxacin at which there is no visible growth.

-

Mechanisms of Resistance

Bacterial resistance to norfloxacin can emerge through two primary mechanisms:

-

Target-site Mutations: Spontaneous mutations in the genes encoding the A subunit of DNA gyrase (gyrA) and the C subunit of topoisomerase IV (parC) can alter the drug-binding site, reducing the affinity of norfloxacin for its targets.[6]

-

Altered Drug Accumulation: Bacteria can reduce the intracellular concentration of norfloxacin through two main strategies:

-

Efflux Pumps: Overexpression of efflux pumps, such as NorA in S. aureus, actively transports norfloxacin out of the bacterial cell.[6]

-

Reduced Permeability: Changes in the bacterial cell envelope, such as modifications to porin proteins in Gram-negative bacteria, can decrease the influx of the drug.

-

Conclusion

Norfloxacin hydrochloride remains a potent antibacterial agent due to its effective dual-targeting mechanism against essential bacterial enzymes. A thorough understanding of its interaction with DNA gyrase and topoisomerase IV, as well as the mechanisms by which resistance can develop, is crucial for its continued clinical efficacy and for the development of new generations of fluoroquinolones. The experimental protocols detailed in this guide provide a framework for the continued investigation of this important class of antibiotics.

References

The Genesis of a New Antibacterial Era: A Technical Guide to the Synthesis and Discovery of Norfloxacin Hydrochloride

Abstract

Norfloxacin, a pioneering synthetic fluoroquinolone antibiotic, marked a significant advancement in the fight against bacterial infections. This technical guide provides an in-depth exploration of the discovery, synthesis, and core scientific principles of Norfloxacin hydrochloride. It is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed examination of its historical context, mechanism of action, and synthetic pathways. The document includes structured data on its pharmacokinetic properties and antibacterial spectrum, detailed experimental protocols for its synthesis, and visual diagrams to elucidate key pathways and processes.

Discovery and Development: A Leap Forward from Nalidixic Acid

The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962 by George Lesher and his colleagues.[1][2] While effective against Gram-negative bacteria and primarily used for urinary tract infections (UTIs), its potency was limited.[1][3][4] Over the next decade, researchers aimed to enhance the antimicrobial activity and spectrum of nalidixic acid derivatives, leading to the development of compounds like oxolinic acid and pipemidic acid.[1]

A major breakthrough occurred in 1977 when the pharmaceutical division of Kyorin Seiyaku Kabushiki Kaisha discovered and patented Norfloxacin.[1][3] It was approved for medical use in 1983.[3] The key structural modifications—the addition of a fluorine atom at the 6-position and a piperazinyl group at the 7-position of the quinolone ring—dramatically increased its potency and broadened its antibacterial spectrum.[1] Norfloxacin demonstrated significantly higher activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, and also showed activity against Gram-positive organisms.[1][5][6][7]

Mechanism of Action: Targeting Bacterial DNA Replication

Norfloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][8][9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[8][9]

-

DNA Gyrase Inhibition: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of replication and transcription.[8] Norfloxacin binds to the A subunit of DNA gyrase, preventing it from carrying out its function.[8]

-

Topoisomerase IV Inhibition: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is key to the separation of interlinked daughter chromosomes following DNA replication.[8] By inhibiting topoisomerase IV, Norfloxacin prevents the proper segregation of replicated DNA, thus halting cell division.[3][8]

The dual inhibition of these enzymes leads to the cessation of essential cellular processes and ultimately, bacterial cell death.[8] The fluorine atom at the 6-position enhances its potency against Gram-negative organisms, while the piperazine moiety at the 7-position is also crucial for its broad-spectrum activity.[10]

Synthesis of Norfloxacin Hydrochloride

The core chemical structure of Norfloxacin is 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid.[3] The synthesis of Norfloxacin hydrochloride primarily involves the condensation of a substituted quinolinecarboxylic acid with piperazine.

Primary Synthesis Route

A common and industrially viable method for synthesizing Norfloxacin involves the reaction of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine.[11][12]

Experimental Protocol: Condensation Reaction

The following is a generalized experimental protocol for the synthesis of Norfloxacin. Variations in solvents, catalysts, and reaction conditions exist.

Materials:

-

1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

-

Piperazine (anhydrous)

-

Solvent (e.g., pyridine, isopentyl alcohol)[12]

-

Lewis acid catalyst (optional, e.g., AlCl₃, ZnCl₂)[12]

-

Hydrochloric acid (for conversion to the hydrochloride salt)

Procedure:

-

In a reaction vessel, dissolve 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and an excess of piperazine in the chosen solvent.[12] The molar ratio of the quinoline derivative to piperazine can range from 1:3 to 1:7.[12]

-

If a catalyst is used, add the Lewis acid to the mixture.[12]

-

Heat the reaction mixture to a temperature between 80°C and 135°C for a period of 1.5 to 15 hours, depending on the solvent and catalyst used.[12]

-

After the reaction is complete, cool the mixture and perform a suitable work-up procedure to isolate the crude Norfloxacin. This may involve filtration and washing.

-

Purify the crude product, for example, by recrystallization.

-

To obtain Norfloxacin hydrochloride, dissolve the purified Norfloxacin in a suitable solvent and treat it with hydrochloric acid.

-

Isolate the precipitated Norfloxacin hydrochloride by filtration, wash, and dry.

Physicochemical and Pharmacokinetic Properties

Norfloxacin is a white to pale yellow crystalline powder. It is sparingly soluble in water and has a melting point of 220-221°C.[3]

Pharmacokinetic Data

The pharmacokinetic profile of Norfloxacin is characterized by rapid absorption and a relatively short half-life.

| Parameter | Value | References |

| Bioavailability | 30% to 40% | [3] |

| Protein Binding | 10% to 15% | [3] |

| Half-life | 3 to 4 hours | [3][13] |

| Time to Peak Serum Concentration | Approx. 1 hour | [3][14] |

| Metabolism | Hepatic | [3] |

| Excretion | Renal and Fecal | [3] |

Peak Serum Concentrations (after single oral dose): [3]

| Dose | Peak Serum Concentration (μg/mL) |

| 200 mg | 0.8 |

| 400 mg | 1.5 |

| 800 mg | 2.4 |

Antibacterial Spectrum

Norfloxacin has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][15]

| Bacterial Group/Species | Activity Level | References |

| Enterobacteriaceae | High (MIC₅₀ < 0.06 mg/L) | [5][6] |

| Pseudomonas aeruginosa | Active | [5][6][7] |

| Gram-positive cocci | Active | [5][6] |

Clinical Efficacy and Applications

Clinical trials have demonstrated the efficacy of Norfloxacin in treating a variety of bacterial infections. A review of studies involving 2,346 patients showed that a 400 mg twice-daily regimen was effective for UTIs.[16] This dosage was also effective for acute gastroenteritis caused by common pathogens.[16] An 800 mg single dose has been shown to be effective for gonorrhea.[16] Furthermore, Norfloxacin has been used for the prophylaxis of traveler's diarrhea.[16][17]

A double-blind, randomized clinical trial comparing 800 mg once-daily versus 400 mg twice-daily for uncomplicated UTIs in women found both regimens to be equally effective and safe.[18]

Conclusion

The discovery of Norfloxacin was a landmark in the history of antibiotics, paving the way for a new class of potent, broad-spectrum fluoroquinolones. Its unique mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a powerful tool against a wide range of pathogens. The synthesis of Norfloxacin hydrochloride is a well-established process, with ongoing research into new derivatives to further enhance its therapeutic properties. This guide has provided a comprehensive overview for professionals in the field, highlighting the key scientific and technical aspects of this important antimicrobial agent.

References

- 1. History of Discovery and Development of Norfloxacin; a New Quinolone Antimicrobial Agent [jstage.jst.go.jp]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. Norfloxacin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The antimicrobial spectrum of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Norfloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Norfloxacin? [synapse.patsnap.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Production of Norfloxacin - Chempedia - LookChem [lookchem.com]

- 12. CN102241629A - Chemical preparation method of norfloxacin - Google Patents [patents.google.com]

- 13. Review of the bioavailability and pharmacokinetics of oral norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Norfloxacin: Pharmacokinetics Properties and Adverse Effects_Chemicalbook [chemicalbook.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. World-wide clinical experience with norfloxacin: efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Norfloxacin, the first of a new class of fluoroquinolone antimicrobials, revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficacy and safety of norfloxacin 800 mg once-daily versus norfloxacin 400 mg twice-daily in the treatment of uncomplicated urinary tract infections in women: a double-blind, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early In Vitro Studies of Norfloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin is a synthetic fluoroquinolone, a class of broad-spectrum antibacterial agents.[1][2] As a fluorinated piperazinyl-substituted derivative of nalidixic acid, norfloxacin demonstrated significantly enhanced in vitro antibacterial activity and a broader spectrum compared to its parent compound.[3] This technical guide delves into the foundational in vitro studies that characterized the efficacy and mechanism of action of norfloxacin hydrochloride, providing detailed experimental protocols, quantitative data, and visual representations of key processes.

Core Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The primary bactericidal effect of norfloxacin hydrochloride stems from its inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][2]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a crucial step for relieving topological stress during DNA replication and transcription.[2][4] Norfloxacin binds to the A subunit of DNA gyrase, preventing it from carrying out its function and leading to double-stranded breaks in the bacterial DNA.[2][5]

-

Topoisomerase IV: This enzyme is vital for the separation of interlinked daughter chromosomes following DNA replication.[2][4] By inhibiting topoisomerase IV, norfloxacin prevents the proper segregation of replicated DNA into daughter cells, thereby halting cell division.[2]

In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the secondary target. This is reversed in Gram-positive bacteria.[6] Notably, norfloxacin has a significantly higher affinity for bacterial DNA gyrase—reportedly 100 times greater—than for its mammalian counterpart, which contributes to its selective toxicity.[1] The formation of a non-functional ternary complex of the drug with the enzyme and DNA blocks replication and ultimately leads to bacterial cell death.[6]

In Vitro Antibacterial Spectrum

Early in vitro studies established norfloxacin as a potent agent with a broad antibacterial spectrum, particularly against Gram-negative bacteria.[3][5] Its spectrum represents a significant enhancement over older quinolones like nalidixic acid.[3][7]

-

Gram-Negative Bacteria: Norfloxacin is highly active against most Enterobacteriaceae, including Escherichia coli, Klebsiella spp., Proteus spp., Serratia spp., Citrobacter spp., and Enterobacter spp., with MICs often below 1 µg/ml.[8] It is also effective against Pseudomonas aeruginosa, Haemophilus influenzae, and both penicillin-susceptible and penicillin-resistant strains of Neisseria gonorrhoeae.[5][8][9]

-

Gram-Positive Bacteria: Its activity against Gram-positive cocci is generally lower than against Gram-negative organisms.[5] Staphylococci, including methicillin-susceptible and resistant Staphylococcus aureus, are typically more susceptible than streptococci.[5][10]

-

Anaerobic Bacteria: The activity of norfloxacin against anaerobic bacteria is generally poor.[5] The Bacteroides fragilis group, for instance, is relatively resistant.[9]

Quantitative In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from early in vitro studies, which quantify the potency of norfloxacin against various bacterial isolates.

| Gram-Negative Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Enterobacteriaceae (general) | <0.06 | 0.25 | [7][9] |

| Escherichia coli | ≤1.0 | ≤1.0 | [8] |

| Pseudomonas aeruginosa | - | 0.5 - 4.0 | [9][10] |

| Haemophilus influenzae | - | - | [9] |

| Neisseria gonorrhoeae | - | - | [9] |

| Klebsiella spp. | ≤1.0 | ≤1.0 | [8] |

| Proteus mirabilis | ≤1.0 | ≤1.0 | [8] |

| Enterobacter spp. | ≤1.0 | ≤1.0 | [8] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Ranges are provided where specific values were not available.

| Gram-Positive Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA/MRSA) | 1.0 | 0.5 - 4.0 | [9][10] |

| Staphylococcus epidermidis | - | 0.5 - 4.0 | [10] |

| Enterococci | - | 0.5 - 4.0 | [8][10] |

| Streptococci | - | - | [9] |

Note: Specific MIC values for streptococci were less consistently reported in early studies, reflecting lower activity.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Materials:

-

Norfloxacin hydrochloride stock solution of known concentration.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Positive control (broth with inoculum, no drug) and negative control (broth only) wells.

b. Procedure:

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the norfloxacin stock solution to the first well, creating a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. This creates a gradient of norfloxacin concentrations.

-

Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in broth to match a 0.5 McFarland standard. Dilute this suspension as required.

-

Add 50 µL of the standardized bacterial inoculum to each well (except the negative control).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Read the results by visually inspecting for turbidity. The MIC is the lowest concentration of norfloxacin in which there is no visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase.

a. Materials:

-

Purified bacterial DNA gyrase (Subunits A and B).

-

Relaxed circular plasmid DNA (e.g., pBR322) as the substrate.

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, ATP, and spermidine).

-

Norfloxacin hydrochloride at various concentrations.

-

Agarose gel electrophoresis equipment.

-

DNA intercalating agent (e.g., Ethidium Bromide) for visualization.

b. Procedure:

-

Set up reaction tubes on ice. To each tube, add the assay buffer, relaxed plasmid DNA, and varying concentrations of norfloxacin.

-

Initiate the reaction by adding a pre-determined amount of purified DNA gyrase enzyme to each tube.

-

Include a positive control (enzyme, no drug) and a negative control (no enzyme).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (containing SDS and a loading dye).

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed or nicked DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing norfloxacin concentration. The IC₅₀ (the concentration that inhibits 50% of the enzyme's activity) can be determined.

In Vitro Effects on Mammalian Cells

While highly selective for bacterial enzymes, some in vitro studies have explored the effects of fluoroquinolones on mammalian cells, particularly at higher concentrations. Research has shown that fluoroquinolones, including norfloxacin, can act as powerful iron chelators.[11] This iron chelation can lead to the inhibition of α-ketoglutarate-dependent dioxygenases, which are iron-dependent enzymes in mammalian cells.[11] This can result in epigenetic effects, such as the accumulation of methylated histones and DNA, and the inhibition of collagen maturation.[11] These mechanisms are thought to contribute to some of the side effects observed in vivo, such as tendinopathies.[11]

Conclusion

The early in vitro evaluation of norfloxacin hydrochloride was instrumental in defining its role as a potent, broad-spectrum antibacterial agent. These foundational studies clearly elucidated its mechanism of action, involving the dual inhibition of bacterial DNA gyrase and topoisomerase IV, which disrupts DNA replication and leads to cell death.[2][4] Quantitative susceptibility testing provided a detailed map of its activity, confirming high potency against a wide range of Gram-negative pathogens and moderate activity against key Gram-positive bacteria.[3][5][7] The development of standardized protocols for MIC determination and enzyme inhibition assays provided the robust and reproducible data necessary for its progression through drug development. This body of work established norfloxacin as a significant advancement in the quinolone class of antibiotics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Norfloxacin? [synapse.patsnap.com]

- 3. Norfloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antimicrobial spectrum of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antibacterial activity of norfloxacin (MK-0366) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Norfloxacin Hydrochloride: An In-depth Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of norfloxacin hydrochloride, a synthetic fluoroquinolone antibiotic. The document details its mechanism of action, quantitative efficacy against a range of clinically relevant bacteria, and the standardized experimental protocols used for its evaluation.

Mechanism of Action

Norfloxacin hydrochloride exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[1][2] It is a broad-spectrum antibiotic, active against both Gram-positive and Gram-negative bacteria.[3][4] The primary targets are two Type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[5] In Gram-negative bacteria, DNA gyrase is the primary target of norfloxacin.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (separating) interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[5] This is the main target in Gram-positive bacteria.

By binding to these enzymes, norfloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately inhibiting DNA replication and transcription, which results in rapid cell death.[1][5]

Caption: Mechanism of action of Norfloxacin Hydrochloride.

Antibacterial Spectrum

Norfloxacin demonstrates a wide spectrum of activity, though its potency varies between different bacterial species.[7] It is particularly active against a broad range of Gram-negative aerobic bacteria and has moderate activity against Gram-positive cocci.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following tables summarize the in vitro activity of norfloxacin against various bacterial isolates. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Data is presented as MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates).

Table 1: In Vitro Activity of Norfloxacin Against Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | - | 0.05 | [8] |

| Enterobacteriaceae (family) | - | ≤0.5 | [9] |

| Klebsiella sp. | - | 0.4 | [8] |

| Salmonella sp. | - | 0.1 | [8] |

| Shigella sp. | - | 0.1 | [8] |

| Proteus mirabilis | - | 0.1 | [8] |

| Enterobacter cloacae | - | 0.2 | [8] |

| Serratia sp. | - | 1.6 | [8] |

| Pseudomonas aeruginosa | 0.8 | 3.1 | [8] |

| Haemophilus sp. | - | ≤0.25 | [9] |

| Neisseria sp. | - | ≤0.25 | [9] |

| Campylobacter sp. | - | ≤0.25 | [9] |

| Acinetobacter sp. | - | 6.3 | [8] |

Table 2: In Vitro Activity of Norfloxacin Against Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-susceptible) | - | 1.6 | [8] |

| Staphylococcus aureus | 0.5 - 4 | 0.5 - 4 | [9] |

| Staphylococcus epidermidis | 0.5 - 4 | 0.5 - 4 | [9] |

| Streptococcus pyogenes | - | 6.3 | [8] |

| Streptococcus agalactiae | - | 3.1 | [8] |

| Enterococcus faecalis (enterococci) | 0.5 - 4 | 12.5 | [8][9] |

| Listeria monocytogenes | - | 3.1 | [8] |

Note: MIC values can vary depending on the testing methodology and the specific strains evaluated.

Experimental Protocols for Susceptibility Testing

The determination of norfloxacin's antibacterial activity is performed using standardized antimicrobial susceptibility testing (AST) methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures to ensure reproducibility and accuracy.[10][11][12][13] The broth microdilution method is a common technique used to determine MIC values.

Broth Microdilution Method Protocol

This protocol outlines the key steps for determining the MIC of norfloxacin hydrochloride.

-

Preparation of Norfloxacin Dilutions: A series of twofold serial dilutions of norfloxacin hydrochloride is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A standardized inoculum is prepared by suspending colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the norfloxacin dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no drug) and a sterility control well (broth only) are included.

-

Incubation: The inoculated plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of norfloxacin that completely inhibits visible growth.

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

Norfloxacin hydrochloride remains a significant fluoroquinolone with a well-characterized, broad-spectrum antibacterial profile. Its potent activity, particularly against Gram-negative pathogens, is a direct result of its targeted inhibition of bacterial DNA gyrase and topoisomerase IV. The standardized methodologies for susceptibility testing are crucial for the continued evaluation of its efficacy and for guiding its appropriate use in clinical and research settings. This guide provides foundational technical information for professionals engaged in antibiotic research and development.

References

- 1. Norfloxacin - Wikipedia [en.wikipedia.org]

- 2. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. What is the mechanism of Norfloxacin? [synapse.patsnap.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Norfloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of norfloxacin, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 11. goums.ac.ir [goums.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. EUCAST: Clinical Breakpoint Tables [eucast.org]

The Core Mechanism of Norfloxacin Hydrochloride: A Technical Guide to DNA Gyrase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism by which norfloxacin hydrochloride inhibits bacterial DNA gyrase. It is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document details the molecular interactions, quantitative inhibitory data, and the experimental protocols necessary to study this interaction, thereby providing a foundational understanding for future research and development in the field of fluoroquinolone antibiotics.

Introduction to Norfloxacin and its Target: DNA Gyrase

Norfloxacin is a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class.[1][2] Its primary mode of action is the inhibition of bacterial DNA gyrase (also known as DNA topoisomerase II) and, to a lesser extent, topoisomerase IV.[2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination, making them prime targets for antimicrobial agents.[2][4] DNA gyrase, in particular, is a unique bacterial enzyme responsible for introducing negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[2][3] Norfloxacin exhibits a significantly higher affinity for bacterial DNA gyrase—reportedly 100 times greater—than for its mammalian counterparts, which contributes to its selective toxicity.[1]

The bactericidal action of norfloxacin stems from its ability to stabilize the transient covalent complex formed between DNA gyrase and DNA.[5][6] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-stranded DNA breaks, which ultimately triggers cell death.[2][6]

Quantitative Inhibition Data

The inhibitory potency of norfloxacin hydrochloride against DNA gyrase has been quantified through various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate its efficacy.

| Parameter | Value | Organism/Enzyme | Reference |

| IC50 | 18.2 µM | Escherichia coli DNA gyrase | [7] |

| Ki | 1.8 x 10-6 M | DNA Supercoiling Inhibition | [8] |

| Apparent Kd | 1 x 10-6 M | Binding to pBR322 and ColE1 plasmids | [8] |

Note: IC50 and Ki values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, buffer composition, and temperature.

Mechanism of Action: A Molecular Perspective

The inhibitory action of norfloxacin on DNA gyrase is a multi-step process that involves the formation of a ternary complex.

-

Binding to the Gyrase-DNA Complex: Norfloxacin does not bind effectively to DNA gyrase or DNA alone. Instead, it demonstrates significant binding to the complex formed between DNA gyrase and DNA.[5] The formation of this complex reveals specific, saturable binding sites for norfloxacin.[5]

-

Stabilization of the Cleavage Complex: DNA gyrase functions by creating a transient double-stranded break in the DNA, passing another segment of DNA through the break, and then resealing it. Norfloxacin intercalates into the DNA at the site of the break and interacts with both the DNA and the gyrase enzyme, effectively "poisoning" the enzyme.[9] This stabilizes the "cleavage complex," where the DNA is covalently linked to the gyrase subunits.[6][10]

-

Induction of DNA Breaks and Cell Death: The stabilization of the cleavage complex prevents the re-ligation of the DNA strands.[6] The collision of replication forks with these stalled gyrase-DNA complexes leads to the formation of irreversible double-stranded DNA breaks.[11][12] This extensive DNA damage triggers the bacterial SOS response and ultimately leads to cell death.

Signaling Pathway of Norfloxacin Action

Caption: Molecular pathway of norfloxacin hydrochloride's bactericidal action.

Experimental Protocols

To investigate the inhibitory effects of norfloxacin hydrochloride on DNA gyrase, two primary in vitro assays are commonly employed: the DNA supercoiling assay and the DNA cleavage assay.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate in the presence and absence of an inhibitor.

Logical Workflow for Supercoiling Assay

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Detailed Methodology:

-

Reagents and Materials:

-

Purified E. coli DNA gyrase (subunits A and B)

-

Relaxed pBR322 plasmid DNA (substrate)

-

5X Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

Norfloxacin hydrochloride stock solution (e.g., 10 mM in 0.1 M NaOH, then diluted in water)

-

Stop Buffer/Loading Dye (2X GSTEB): 80% (w/v) Glycerol, 200 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1 mg/mL Bromophenol Blue.

-

Chloroform:isoamyl alcohol (24:1)

-

1% (w/v) Agarose gel in 1X TAE buffer

-

Ethidium bromide staining solution (0.5 µg/mL)

-

-

Procedure:

-

On ice, prepare the reaction mixture in a final volume of 30 µL. For each reaction, combine:

-

6 µL of 5X Gyrase Assay Buffer

-

0.5 µg of relaxed pBR322 DNA

-

Varying concentrations of norfloxacin hydrochloride (or vehicle control)

-

Nuclease-free water to bring the volume to 27 µL.

-

-

Initiate the reaction by adding 3 µL of a suitable dilution of DNA gyrase (typically 1 unit, which fully supercoils 0.5 µg of relaxed DNA in 30 minutes at 37°C).

-

Mix gently and incubate the reactions at 37°C for 30-60 minutes.[13]

-

Stop the reaction by adding 30 µL of 2X GSTEB and 30 µL of chloroform:isoamyl alcohol (24:1).

-

Vortex briefly and centrifuge for 1 minute to separate the phases.

-

Load 20 µL of the upper aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide for 15-30 minutes, followed by destaining in water.

-

Visualize the DNA bands under a UV transilluminator. The supercoiled DNA will migrate faster than the relaxed DNA.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC50 value.

-

DNA Gyrase Cleavage Assay

This assay detects the formation of the stabilized cleavage complex by linearizing the supercoiled plasmid DNA.

Logical Workflow for Cleavage Assay

Caption: Workflow for the DNA gyrase cleavage assay.

Detailed Methodology:

-

Reagents and Materials:

-

Purified E. coli DNA gyrase

-

Supercoiled pBR322 plasmid DNA (substrate)

-

5X Gyrase Assay Buffer (as in the supercoiling assay, but without ATP )

-

Norfloxacin hydrochloride stock solution

-

0.2% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (20 mg/mL)

-

Stop Buffer/Loading Dye (2X GSTEB)

-

1% (w/v) Agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide

-

-

Procedure:

-

On ice, prepare the reaction mixture in a final volume of 30 µL. For each reaction, combine:

-

6 µL of 5X Gyrase Assay Buffer (without ATP)

-

0.5 µg of supercoiled pBR322 DNA

-

Varying concentrations of norfloxacin hydrochloride (or vehicle control)

-

Nuclease-free water to bring the volume to 27 µL.

-

-

Add 3 µL of DNA gyrase.

-

Mix gently and incubate at 37°C for 60 minutes.

-

Add 2 µL of 0.2% SDS and 2 µL of 20 mg/mL Proteinase K.

-

Incubate at 37°C for a further 30 minutes to digest the gyrase.[14]

-

Add 6 µL of Stop Buffer/Loading Dye.

-

Load the entire sample onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis.

-

Visualize the DNA bands under a UV transilluminator. The formation of a linear DNA band indicates the presence of the cleavage complex.

-

Quantify the intensity of the linear and supercoiled DNA bands.

-

Conclusion

Norfloxacin hydrochloride remains a cornerstone in understanding the mechanism of fluoroquinolone action. Its specific inhibition of bacterial DNA gyrase through the stabilization of the cleavage complex provides a clear model for the bactericidal effects of this class of antibiotics. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers to further investigate the nuances of this interaction, explore the development of novel derivatives, and combat the growing challenge of antibiotic resistance. The provided diagrams serve to visually simplify the complex molecular pathways and experimental workflows, enhancing comprehension and facilitating future research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Norfloxacin derivatives as DNA gyrase and urease inhibitors: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Norfloxacin-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Norfloxacin-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. topogen.com [topogen.com]

- 14. inspiralis.com [inspiralis.com]

Norfloxacin Hydrochloride and Topoisomerase IV: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin hydrochloride, a synthetic chemotherapeutic agent belonging to the fluoroquinolone class, exerts its potent bactericidal effects by targeting essential bacterial enzymes involved in DNA replication.[1] One of its primary targets is DNA topoisomerase IV, a type II topoisomerase crucial for the segregation of newly replicated chromosomes in bacteria.[2] This technical guide provides a comprehensive overview of the inhibition of topoisomerase IV by norfloxacin hydrochloride, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its study, and the downstream cellular consequences.

Mechanism of Action: Conversion to a Poisonous Adduct

Unlike simple enzyme inhibitors, norfloxacin does not merely block the catalytic activity of topoisomerase IV. Instead, it converts the enzyme into a toxic adduct on the bacterial DNA.[3] Norfloxacin binds to the enzyme-DNA complex, stabilizing a transient intermediate state where the DNA strands are cleaved.[2] This stabilization prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks.[2][3] These breaks are potent triggers of the bacterial SOS response, a DNA repair pathway, and ultimately lead to cell death.[3][4]

The formation of this ternary complex—composed of norfloxacin, topoisomerase IV, and DNA—effectively poisons the enzyme, transforming it from an essential cellular component into a lethal agent.[3] Resistance to norfloxacin often arises from mutations in the genes encoding topoisomerase IV, specifically in the quinolone resistance-determining region (QRDR), which reduce the binding affinity of the drug to the enzyme-DNA complex.[5]

Below is a diagram illustrating the mechanism of norfloxacin's inhibition of topoisomerase IV.

Caption: Mechanism of Norfloxacin Inhibition of Topoisomerase IV.

Quantitative Data: Inhibitory Activity of Norfloxacin

The inhibitory potency of norfloxacin against topoisomerase IV is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. These values can vary depending on the bacterial species and the specific assay conditions.

| Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |

| Staphylococcus aureus | Topoisomerase IV | 1.62 - 31.6 | [6] |

| Staphylococcus aureus | DNA Gyrase | 0.915 - 126 | [6] |

| Streptococcus pneumoniae | Topoisomerase IV | ~1.0 (CC25, µM) | [7] |

| Escherichia coli | Topoisomerase IV | Comparable to Norfloxacin | [5][8] |

Note: CC25 represents the concentration that causes 25% linearization of the input DNA.

Downstream Signaling: The SOS Response

The generation of double-stranded DNA breaks by the norfloxacin-topoisomerase IV-DNA complex is a major trigger for the bacterial SOS response.[3][4] This is a global response to DNA damage that involves the activation of a series of genes responsible for DNA repair and, in some cases, mutagenesis.

The following diagram outlines the signaling pathway leading from topoisomerase IV inhibition to the induction of the SOS response.

Caption: SOS Response Pathway Induced by Norfloxacin.

Experimental Protocols

Studying the inhibition of topoisomerase IV by norfloxacin involves several key in vitro assays. The following are detailed methodologies for two fundamental experiments.

Topoisomerase IV DNA Cleavage Assay

This assay is designed to detect the formation of the stable ternary complex and the resulting DNA cleavage.

a. Experimental Workflow:

Caption: DNA Cleavage Assay Experimental Workflow.

b. Detailed Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

5X S. aureus Topoisomerase IV Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 25 mM MgCl2, 25 mM DTT, 1.75 M potassium glutamate, 0.25 mg/mL albumin).[9]

-

Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of approximately 15-20 µg/mL.[9]

-

Varying concentrations of Norfloxacin hydrochloride (dissolved in a suitable solvent like 10% DMSO).[9]

-

Nuclease-free water to the final volume.

-

-

Enzyme Addition: Add purified Topoisomerase IV to the reaction mixture. The amount of enzyme should be empirically determined to give optimal activity.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Trapping the Cleavage Complex: Stop the reaction and trap the covalent enzyme-DNA complex by adding Sodium Dodecyl Sulfate (SDS) to a final concentration of 0.2-0.5% and Proteinase K to a final concentration of 0.1-0.2 mg/mL.[9] Incubate at 37°C for another 30 minutes.

-

Sample Preparation for Electrophoresis: Add a stop buffer/loading dye (containing EDTA to chelate Mg2+ and a tracking dye). The samples can be extracted with a chloroform/isoamyl alcohol mixture to remove the protein.[9]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualization: Stain the gel with an intercalating agent like ethidium bromide and visualize the DNA bands under UV light. The presence of linear DNA in the lanes containing norfloxacin indicates drug-induced cleavage.[9]

DNA Supercoiling Inhibition Assay

This assay measures the ability of norfloxacin to inhibit the catalytic activity of DNA gyrase, which is often studied in parallel with topoisomerase IV. A similar principle can be applied to measure the relaxation activity of topoisomerase IV.

a. Experimental Workflow:

Caption: DNA Supercoiling Inhibition Assay Workflow.

b. Detailed Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

5X DNA Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 30 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin).

-

Relaxed plasmid DNA (e.g., relaxed pBR322) to a final concentration of approximately 15-20 µg/mL.

-

Varying concentrations of Norfloxacin hydrochloride.

-

Nuclease-free water to the final volume.

-

-

Enzyme Addition: Add purified DNA Gyrase to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.

-

Visualization: Stain the gel and visualize the DNA. Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of norfloxacin.

Conclusion

Norfloxacin hydrochloride's inhibition of topoisomerase IV is a complex and potent mechanism of bactericidal action. By converting the enzyme into a DNA-damaging agent, norfloxacin effectively disrupts DNA replication and triggers a cellular stress response that ultimately leads to bacterial death.[2][3] Understanding the intricacies of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued development of effective antimicrobial therapies and for combating the rise of antibiotic resistance. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals dedicated to this critical field of study.

References

- 1. Norfloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mlst.ouc.edu.cn [mlst.ouc.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. inspiralis.com [inspiralis.com]

A Comprehensive Technical Guide on the Pharmacokinetics and Metabolism of Norfloxacin Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This document provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of Norfloxacin hydrochloride. It summarizes key quantitative data, details common experimental protocols for its study, and visualizes metabolic and experimental pathways to offer a comprehensive resource for researchers and drug development professionals.

Pharmacokinetic Profile

The pharmacokinetic properties of Norfloxacin involve rapid but incomplete absorption, wide tissue distribution, limited metabolism, and primary elimination through renal and fecal routes.

Absorption

Following oral administration, Norfloxacin is rapidly absorbed, primarily from the small intestine. Peak serum concentrations are typically reached within 1 to 2 hours post-dose. The oral bioavailability is estimated to be between 30% and 40%. Studies have shown that while peak serum levels and the area under the plasma concentration-time curve (AUC) increase with the dose, this increase is not linear at doses above 800 mg, suggesting dose-dependent absorption. The presence of food or certain supplements can delay and reduce absorption.

Distribution

Norfloxacin is widely distributed throughout the body. The serum protein binding is low, ranging from 10% to 15%, which allows for good penetration into various tissues. High concentrations of the drug are found in renal and prostatic tissues. It also distributes into the gallbladder, liver, seminal fluid, and bile, with biliary concentrations potentially reaching up to 10 times higher than serum levels.

Metabolism

Metabolism is considered a minor pathway for Norfloxacin elimination. The liver is a site of metabolism, where cytochrome P450 enzymes play a role in its biotransformation. Six active metabolites have been identified, all involving modifications to the piperazine ring. These metabolites possess some microbiological activity but are less potent than the parent compound. The urinary excretion of these metabolites accounts for less than 10% of the administered dose.

Excretion

The primary route of elimination for Norfloxacin is through the kidneys, with both glomerular filtration and active tubular secretion contributing to its high renal clearance rate of approximately 275 mL/min. Within 24 hours of administration, 26% to 32% of the dose is recovered in the urine as unchanged Norfloxacin, with an additional 5% to 8% as its metabolites. A significant portion, around 30% of the administered dose, is also recovered in the feces, which may consist of unabsorbed drug or drug eliminated through biliary excretion. The elimination half-life is typically between 3 and 4 hours in individuals with normal renal function.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for Norfloxacin hydrochloride following oral administration in healthy adult volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Norfloxacin

| Parameter | 200 mg Dose | 400 mg Dose | 800 mg Dose | Reference(s) |

| Cmax (µg/mL) | 0.8 | 1.36 - 2.0 | 2.4 | |

| Tmax (hours) | ~1 | 1 - 2 | ~1 | |

| AUC₀-t (ng·h/mL) | - | 6228.18 - 6706.32 | - | |

| Elimination Half-life (t½, hours) | 3 - 4 | 3 - 4 | 3 - 4 | |

| Bioavailability (%) | 30 - 40 | 30 - 40 | 30 - 40 |

Table 2: General Pharmacokinetic and Excretion Parameters

| Parameter | Value | Reference(s) |

| Protein Binding (%) | 10 - 15 | |

| Renal Clearance (mL/min) | ~275 | |

| Urinary Excretion (Unchanged Drug) | 26 - 32% (within 24h) | |

| Urinary Excretion (Metabolites) | 5 - 8% (within 24h) | |

| Fecal Excretion (%) | ~30 | |

| Effect of Renal Impairment (CrCl <30 mL/min) | t½ increases to ~6.5 hours |

Experimental Protocols

Protocol for a Bioavailability/Bioequivalence Study

This protocol outlines a typical experimental design for assessing the bioequivalence of two Norfloxacin 400 mg tablet formulations.

-

Study Design: A single-dose, two-sequence, randomized, open-label, crossover study is commonly employed.

-

Subjects: Healthy adult male volunteers (typically 18-35 years old) are recruited. Subjects undergo a full medical screening and provide informed consent.

-

Procedure:

-

Subjects are divided into two groups and fast overnight before drug administration.

-

In the first period, one group receives the test formulation, and the other receives the reference formulation with a standardized volume of water.

-

Serial blood samples (e.g., 5 mL) are collected into heparinized tubes at predefined time points: 0 (pre-dose), and then at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.

-

Urine samples may also be collected over a 24-hour period.

-

A washout period of at least one week separates the two treatment periods.

-

In the second period, subjects receive the alternate formulation.

-

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.

Protocol for Analytical Quantification of Norfloxacin

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a sensitive and accurate method for quantifying Norfloxacin in biological matrices.

-

Sample Preparation (Plasma):

-

To a 1 mL aliquot of plasma, a protein precipitating agent like acetonitrile is added.

-

The mixture is vortexed and then centrifuged at high speed (e.g., 3500 rpm for 10 minutes) to pellet the precipitated proteins.

-

The clear supernatant is transferred to a new tube and may be evaporated to dryness and reconstituted in the mobile phase or injected directly.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: Fluorescence detector set at an excitation wavelength of approximately 280 nm and an emission wavelength of 445 nm.

-

-

Validation: The method is validated according to ICH guidelines for selectivity, sensitivity (LOD/LOQ), linearity, precision, and accuracy.

Mandatory Visualizations

Metabolic Pathway of Norfloxacin

The metabolism of Norfloxacin primarily involves modifications of its piperazine moiety, leading to several metabolites that are less active than the parent drug.

Caption: Metabolic pathway of Norfloxacin via piperazine ring modification.

Experimental Workflow for a Pharmacokinetic Study

This diagram illustrates the logical flow of a typical clinical pharmacokinetic study for an oral drug formulation like Norfloxacin.

Caption: Standard workflow for a two-period crossover pharmacokinetic study.

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Norfloxacin Hydrochloride: Application Notes and Protocols for Microbiological Experimental Design

This document provides detailed application notes and protocols for conducting microbiological experiments with norfloxacin hydrochloride. It is intended for use by professionals in research and drug development.

Introduction

Norfloxacin hydrochloride is a first-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its primary application is in the treatment of urinary tract infections.[2] Understanding its microbiological profile through standardized experimental designs is crucial for both research and clinical applications.

Mechanism of Action

Norfloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3] Specifically, DNA gyrase introduces negative supercoils into DNA, a necessary step for initiating replication, while topoisomerase IV is involved in the separation of replicated chromosomes.[3] By inhibiting these enzymes, norfloxacin disrupts DNA synthesis and cell division, ultimately leading to bacterial cell death.[1][3] The fluorine atom at position 6 of its structure enhances its potency against Gram-negative organisms, and the piperazine moiety at position 7 is responsible for its anti-pseudomonal activity.[4]

Figure 1: Simplified signaling pathway of Norfloxacin's mechanism of action.

Key Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

AST is performed to determine the effectiveness of an antimicrobial agent against a specific microorganism.

Protocol: Kirby-Bauer Disk Diffusion Method

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.[5]

-

Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.[6]

-

Disk Application: Aseptically apply a 10 µg norfloxacin disk to the agar surface.[6][7]

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition around the disk and interpret the results as susceptible, intermediate, or resistant based on established breakpoints (e.g., susceptible: ≥17 mm; intermediate: 13-16 mm; resistant: ≤12 mm).[7][8]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Method

-

Preparation of Norfloxacin Dilutions: Prepare a series of two-fold dilutions of norfloxacin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of norfloxacin that shows no visible bacterial growth.[9]

Figure 2: Experimental workflow for MIC determination.

Mutant Prevention Concentration (MPC) Assay

The MPC is the lowest antibiotic concentration that prevents the growth of any resistant mutants from a large bacterial population (typically >10^10 CFU).[10]

Protocol: Agar Plate Method

-

Inoculum Preparation: Prepare a high-density bacterial culture (≥10^10 CFU/mL).[10]

-

Plating: Plate the high-density inoculum onto a series of agar plates containing increasing concentrations of norfloxacin.[10]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[10]

-

MPC Determination: The MPC is the lowest norfloxacin concentration at which no bacterial colonies are observed.[10]

Time-Kill Curve Analysis

This assay evaluates the rate and extent of bacterial killing by an antimicrobial agent over time.

Protocol:

-

Preparation: Prepare culture tubes with broth containing various concentrations of norfloxacin (e.g., 0x, 1x, 4x, and 16x MIC).

-

Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.

-

Viable Counts: Perform serial dilutions of the aliquots and plate them to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each norfloxacin concentration.

Figure 3: Logical relationship for Time-Kill Curve Analysis.

Post-Antibiotic Effect (PAE) Determination

The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.[11]

Protocol:

-

Exposure: Expose a bacterial culture in the logarithmic growth phase to a specific concentration of norfloxacin (e.g., 2x or 4x MIC) for a defined period (e.g., 1 hour).[11][12] A control culture is handled identically but without antibiotic exposure.

-

Removal of Antibiotic: Remove the norfloxacin by dilution or washing the bacterial cells.[11]

-

Monitoring Growth: Monitor the growth of both the treated and control cultures by measuring optical density or performing viable counts at regular intervals.

-

PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the treated culture to increase by 1 log10 CFU/mL after drug removal, and C is the corresponding time for the control culture.[13]

Data Presentation

Table 1: Example of Norfloxacin MIC and Zone Diameter Data

| Organism | Strain | MIC (µg/mL) | Zone Diameter (mm) | Interpretation |

| Escherichia coli | ATCC 25922 | 0.06 | 30 | Susceptible |

| Staphylococcus aureus | ATCC 29213 | 1.0 | 22 | Susceptible |

| Pseudomonas aeruginosa | ATCC 27853 | 4.0 | 18 | Susceptible |

| Enterococcus faecalis | ATCC 29212 | 16.0 | 14 | Intermediate |

| Klebsiella pneumoniae | Clinical Isolate | 64.0 | 10 | Resistant |

Table 2: Example of Time-Kill Curve Data for E. coli ATCC 25922 (log10 CFU/mL)

| Time (hours) | Control (0x MIC) | 1x MIC | 4x MIC | 16x MIC |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 7.2 | 5.5 | 4.2 | 3.1 |

| 4 | 8.5 | 4.8 | 3.0 | <2.0 |

| 6 | 9.1 | 4.1 | <2.0 | <2.0 |

| 24 | 9.5 | 3.5 (regrowth) | <2.0 | <2.0 |

Table 3: Example of PAE Data for Norfloxacin

| Organism | Norfloxacin Conc. | Exposure Time (h) | PAE (h) |

| E. coli ATCC 25922 | 4x MIC | 1 | 2.5 |

| S. aureus ATCC 29213 | 4x MIC | 1 | 3.1 |

| P. aeruginosa ATCC 27853 | 4x MIC | 1 | 1.8 |

References

- 1. Norfloxacin - Wikipedia [en.wikipedia.org]

- 2. Norfloxacin (Noroxin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. What is the mechanism of Norfloxacin? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. microxpress.in [microxpress.in]

- 6. micromasterlab.com [micromasterlab.com]

- 7. Tentative interpretive standards for disk diffusion susceptibility testing with norfloxacin (MK-0366, AM-715) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]

- 11. Post-antibiotic effect of three quinolones against gram negative isolates from urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Postantibiotic effects of norfloxacin and netilmicin and their influence on the biological properties of Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Postantibiotic effects of imipenem, norfloxacin, and amikacin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Norfloxacin Hydrochloride for In Vitro Bacterial Culture

Introduction

Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is a valuable tool for in vitro research, primarily used in antimicrobial susceptibility testing (AST), studies on bacterial resistance mechanisms, and as a selective agent in microbiological culture.

Mechanism of Action

Norfloxacin exerts its bactericidal effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2]

-